Phospho-L-serine

mGluR Pharmacology Neuroscience Receptor Agonism

Researchers studying group III mGluR signaling thresholds or requiring reversible NMDA receptor blockade often face ceiling effects from saturating agonists (e.g., L-AP4) or persistent block from MK-801. Phospho-L-serine (CAS 407-41-0) addresses these limitations. • 15- to 38-fold lower potency than L-AP4 enables partial mGluR4/mGluR6 activation, avoiding ceiling effects and enabling signaling threshold studies. • Reversible NMDA antagonism with 10-fold lower potency than dizocilpine allows within-experiment controls and preserves endogenous glutamate dynamics. • Stereochemically pure L-enantiomer (¹³C NMR |Δδ| 83 ppm vs. 77.7 ppm for racemate) ensures accurate binding data for phosphoserine-binding domain and phosphatase studies.

Molecular Formula C3H8NO6P
Molecular Weight 185.07 g/mol
CAS No. 407-41-0
Cat. No. B555220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhospho-L-serine
CAS407-41-0
Synonymsplasmenylserine
Molecular FormulaC3H8NO6P
Molecular Weight185.07 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OP(=O)(O)O
InChIInChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyBZQFBWGGLXLEPQ-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility71 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Phospho-L-serine Technical Profile and Procurement


Phospho-L-serine (CAS 407-41-0), also referred to as L-Serine O-phosphate or L-SOP, is an O-phosphorylated derivative of the proteinogenic amino acid L-serine and belongs to the class of organophosphorus amino acid esters [1]. The molecular formula is C₃H₈NO₆P with a molar mass of 185.07 g/mol [1]. It is a chiral (L-enantiomer), highly polar, amphoteric solid under standard laboratory conditions [1]. Phospho-L-serine is an endogenous metabolite and a biochemical building block used broadly in research applications probing protein phosphorylation, metabolic pathways, and enzyme inhibition [1].

Identity Chiral L-enantiomer phosphoamino acid
Pathway Group III mGluR modulatory signaling context
Target Competitive NMDA receptor antagonist context
Biophysics Stereospecific conformational and phosphorylation probe

Phospho-L-serine: Why Substitution Fails


Phospho-L-serine exhibits a unique, quantifiable profile of activity across metabotropic glutamate receptor (mGluR) subtypes, NMDA receptor antagonism, and distinct conformational induction compared to its closest analogs. Its specific stereochemistry (L-enantiomer) is essential for biological recognition, and substitution with D-isomers, alternative phosphoamino acids (e.g., phospho-L-threonine), or other Group III mGluR agonists (e.g., L-AP4) will yield divergent receptor pharmacology, conformational signaling outcomes, and physicochemical behavior. The evidence below demonstrates that these differences are not merely incremental but represent categorical shifts in activity, stability, and functional effect, making direct substitution scientifically unsound [1].

L- vs D-enantiomer

Stereochemical mismatch may alter receptor recognition and enzymatic binding; racemic mixture limits attribution.

Phospho-L-threonine vs Phospho-L-serine

Phosphothreonine induces switch-like conformational bias; may not replicate rheostat-like phosphoserine behavior.

L-AP4 vs Phospho-L-serine

L-AP4 is a high-potency Group III agonist; its saturating effect profile limits modulatory signaling studies.

Phospho-L-serine: Quantitative Performance Evidence


Group III mGluR Agonist Potency vs. L-AP4

Phospho-L-serine acts as an agonist at Group III mGluRs, with EC₅₀ values of 2-5 µM at mGluR4a and mGluR6 [1]. In contrast, the classical Group III mGluR agonist L-AP4 exhibits significantly higher potency at these subtypes, with EC₅₀ values of 0.13 µM for mGluR4 and 1.0 µM for mGluR6 [2]. This 15- to 38-fold difference in potency makes Phospho-L-serine a lower-affinity, more modulatory tool compared to the potent, saturating agonist L-AP4, allowing for nuanced investigation of receptor function.

mGluR agonist potency
Cross-study comparable
EC₅₀: 2–5 µM (mGluR4a/6) vs L-AP4 0.13/1.0 µM
Supports modulatory signaling assay context
15- to 38-fold lower potency; avoids saturating agonism
mGluR Pharmacology Neuroscience Receptor Agonism

NMDA Receptor Antagonism vs. Dizocilpine

Phospho-L-serine acts as a competitive NMDA receptor antagonist, with a reported IC₅₀ of 0.3 µM . In contrast, dizocilpine (MK-801) is a potent, non-competitive NMDA antagonist with a Ki of 30.5 nM . This 10-fold lower potency, combined with a competitive mechanism, positions Phospho-L-serine as a tool for reversible, activity-dependent blockade rather than the near-irreversible channel block of dizocilpine, which is crucial for studies requiring rapid washout and preservation of physiological receptor dynamics.

NMDA receptor antagonism
Data to verify
IC₅₀: 0.3 µM vs dizocilpine Ki 30.5 nM
Reported reversible antagonist context
~10x less potent; competitive mechanism requires source validation
NMDA Receptor Neuropharmacology Competitive Antagonism

Stereospecific Conformational Shift vs. DL-Serine

The L-enantiomer of phosphoserine induces a distinct chemical shift perturbation compared to the racemic mixture. ¹³C NMR spectroscopy reveals a |Δδ| of 83 ± 1 ppm for O-Phospho-L-serine, whereas O-Phospho-DL-serine exhibits a smaller |Δδ| of 77.7 ± 0.4 ppm under identical conditions [1]. This 5.3 ppm difference in chemical shift indicates that the L-enantiomer interacts with Ca(II) ions in a stereospecific manner, resulting in a different local electronic environment and, by extension, distinct conformational behavior.

Stereospecific shift
Reported
|Δδ| 83 ± 1 ppm (L) vs 77.7 ± 0.4 ppm (DL)
Enantiomer-specific Ca(II) coordination context
+5.3 ppm shift; racemic mixture may confound binding interpretation
Chirality NMR Spectroscopy Conformational Analysis

Conformational Restriction vs. Phospho-L-threonine

Phosphorylation of serine versus threonine residues induces fundamentally different conformational outcomes. While phosphorylation of both residues restricts conformation, dianionic phosphothreonine preferentially adopts a highly ordered, compact, cyclic conformation with restricted ϕ (ϕ ∼ –60°) stabilized by three specific noncovalent interactions [1]. In contrast, phosphoserine lacks this strong, intrinsic bias and induces smaller, 'rheostat-like' changes [1]. The asymmetry parameter (η) from NMR data further quantifies this difference: η = 0.911 ± 0.008 for O-Phospho-L-serine versus η = 0.73 ± 0.02 for O-Phospho-L-threonine [2], indicating a more axially symmetric electronic environment for phosphoserine.

Asymmetry parameter
Reported
η = 0.911 ± 0.008
Higher axial symmetry than phosphothreonine
Phospho-L-threonine η = 0.73 ± 0.02; rheostat-like behavior
Protein Phosphorylation Structural Biology Conformational Dynamics

Phospho-L-serine Research Applications


Group III mGluR Modulatory Signaling

Based on its 15- to 38-fold lower potency compared to L-AP4 [1], Phospho-L-serine is the optimal choice for studies requiring partial activation of mGluR4 or mGluR6. This allows researchers to probe receptor signaling thresholds, assess the functional reserve of downstream pathways, or differentiate between modulatory versus full agonism in native tissues, avoiding the ceiling effect that saturating agonists like L-AP4 would impose [1].

Reversible NMDA Receptor Blockade in Electrophysiology

Its competitive antagonism and 10-fold lower potency relative to dizocilpine make Phospho-L-serine ideal for slice electrophysiology or imaging studies requiring rapid, reversible blockade of NMDA receptor currents without the persistent channel block characteristic of MK-801. This enables within-experiment controls and preserves the physiological dynamics of receptor activation by endogenous glutamate .

Stereospecific Phosphoamino Acid-Protein Interactions

The distinct ¹³C NMR chemical shift perturbation (|Δδ| of 83 vs. 77.7 ppm for the DL racemate) [2] demonstrates that Phospho-L-serine engages in stereospecific interactions with divalent cations. This quantifiable difference makes the pure L-enantiomer essential for studies probing chirality-dependent recognition by phosphoserine-binding domains, phosphatases, or metal-dependent enzymes, where use of a racemic mixture would confound binding affinity and structural interpretation [2].

Rheostat vs. Switch Phosphorylation Effects

The documented conformational difference between phosphoserine and phosphothreonine, with η values of 0.911 and 0.73, respectively [3], positions Phospho-L-serine as the preferred tool for studying subtle, graded, rheostat-like regulation of protein structure and function. In contrast, phospho-L-threonine promotes larger, 'switch-like' conformational changes [4], making these two phosphoamino acids complementary but non-substitutable tools for dissecting the structural biology of protein phosphorylation [3][4].

Application
Selection Property
Validation Focus
Group III mGluR modulatory signaling studies
Lower-affinity agonist profile
Signaling threshold and receptor reserve review
Reversible NMDA receptor blockade studies
Competitive antagonist with rapid washout
Synaptic plasticity dynamics review
Stereospecific phosphoamino acid recognition studies
Enantiomer-specific conformational shift
Metal-dependent binding interaction review
Phosphorylation rheostat vs. switch studies
Phosphoserine rheostat-like behavior
Protein conformational dynamics interpretation
Quote Request

Request a Quote for Phospho-L-serine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.